![molecular formula C16H14N2O2S B2431155 N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide CAS No. 922920-27-2](/img/structure/B2431155.png)

N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

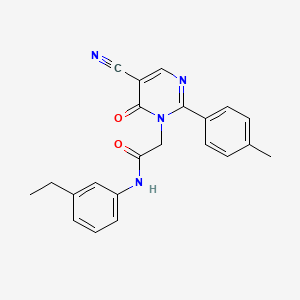

“N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques: The synthesis of similar benzothiazole derivatives, including N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide, often involves complex chemical reactions and characterization using various spectroscopic methods like NMR, IR, and GC-MS, as demonstrated in the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide (Hamad H. Al Mamari et al., 2019).

Biological and Medicinal Applications

Cytotoxic and Antimicrobial Activities

Benzothiazole derivatives have been evaluated for their cytotoxic and antimicrobial properties. For example, certain compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (N. Nam et al., 2010).

Anti-Cancer Potential

Some derivatives have displayed anti-cancer activities by inducing cell cycle arrest and apoptosis in cancer cell lines, potentially via activation of key proteins like p53, altering the balance of mitochondrial proteins (R. Kumbhare et al., 2014).

Anticonvulsant Agents

The structure of benzothiazole derivatives is crucial in their effectiveness as anticonvulsant agents. Variations in the benzene ring substituents have been studied to enhance their efficacy (V. Ugale et al., 2012).

Antifungal Agents

Modifications to the benzothiazole structure have been explored to develop potent antifungal agents, with some compounds showing promising results in inhibiting fungal growth (B. Narayana et al., 2004).

Chemical and Physical Properties

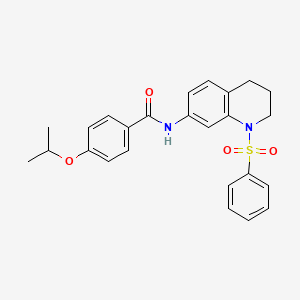

- Molecular Docking Studies: N-arylbenzamides, structurally related to benzothiazole derivatives, have been subjected to molecular docking studies to understand their binding mechanisms against antibacterial targets, suggesting potential applications in drug design (Swathi Thumula et al., 2020).

Wirkmechanismus

Mode of Action

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide interacts with its target, the ALK5 receptor, by inhibiting its activity . This inhibition prevents the downstream signaling of the TGF-β pathway, thereby modulating the cellular processes controlled by this pathway .

Biochemical Pathways

The compound affects the TGF-β signaling pathway. By inhibiting the ALK5 receptor, it prevents the phosphorylation of Smad2/3, proteins that are part of the intracellular signaling cascade of the TGF-β pathway . This inhibition disrupts the normal signaling of the pathway, affecting the downstream cellular processes regulated by TGF-β .

Result of Action

The inhibition of the ALK5 receptor by N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide leads to a decrease in TGF-β-induced Smad2/3 phosphorylation at the cellular level . This results in the modulation of cellular processes controlled by the TGF-β pathway, potentially leading to various cellular effects depending on the specific context .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPROPVGLXUWQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)